



# Application Notes and Protocols for Utilizing Claims Data in Observational Research

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the effective use of administrative claims data for conducting high-quality observational research, including detailed protocols for study design and analysis, and clear visualization of key workflows.

## Introduction to Claims Data in Observational Research

Administrative claims data, originally collected for billing and reimbursement purposes, have become an invaluable resource for observational research.[1][2] This data provides a longitudinal record of patient interactions with the healthcare system, offering insights into treatment patterns, disease prevalence, healthcare utilization, and patient outcomes on a large scale.[1][3] Observational studies using claims data are critical in generating real-world evidence to complement findings from traditional clinical trials.[4] However, the inherent limitations of data not initially intended for research necessitate rigorous methodological approaches to ensure the validity and reliability of study findings.[2][5]

Key Applications in Drug Development and Research:

- Comparative effectiveness research[3]
- Health economics and outcomes research (HEOR)[3]



- Disease surveillance and epidemiology[3]
- Assessment of treatment adherence and compliance[3]
- Predictive analytics and risk stratification[3]

### **Understanding Claims Data**

Claims data are generated when healthcare providers submit payment requests to insurers.[3] This data typically includes information on diagnoses, medical procedures, prescription drugs, and healthcare resource utilization.[3]

#### **Common Data Sources**

Researchers can access claims data from various sources, each with its own characteristics and coverage.



| Data Source                           | Description  | Population<br>Coverage   | Key Data Elements   |
|---------------------------------------|--|--|---|
| Medicare                              | A federal health insurance program primarily for individuals aged 65 or older and younger people with disabilities.[5]               | Over 55 million<br>beneficiaries in the<br>U.S.[5]   | Inpatient, outpatient, skilled nursing facility, and prescription drug claims.[5]                         |
| Medicaid                              | A joint federal and<br>state program that<br>helps with medical<br>costs for some people<br>with limited income<br>and resources.[5] | Varies by state;<br>covers a significant<br>portion of the low-<br>income population.          | Similar to Medicare,<br>with variations by<br>state.  |
| Commercial Insurers                   | Private insurance companies that offer health plans to employers and individuals.  | Limited to the commercially insured population of a specific insurer.[5]                       | Comprehensive data on medical and pharmacy claims for the insured population.                             |
| All-Payer Claims<br>Databases (APCDs) | State-mandated databases that collect claims data from multiple payers, including private and public insurers.[5]                    | Varies by state;<br>provides a broader<br>view of healthcare<br>utilization within a<br>state. | Medical claims,<br>pharmacy claims,<br>dental claims, and<br>eligibility files.[1]                        |
| IQVIA, Datavant, etc.                 | Commercial data vendors that aggregate and de- identify claims data from various sources. [3][6]                                     | Can be national in scope, covering a large percentage of the U.S. population.                  | Longitudinal prescription claims, institutional claims, and electronic health record data linkage.[3] [6] |

### **Strengths and Limitations of Claims Data**



| Strengths  | Limitations  |  |
|--|--|--|
| Large Sample Sizes: Enables the study of rare diseases and specific patient subgroups.[1]                          | Limited Clinical Detail: Lacks information on clinical outcomes, severity of illness, and patient-reported outcomes.[5]                    |  |
| Longitudinal Data: Allows for the tracking of patients over extended periods.[7]                                   | Absence of Chief Complaint: Claims data contains diagnoses but not the initial reason for a patient's visit.[5]                            |  |
| Real-World Evidence: Reflects actual clinical practice and patient behavior outside of a controlled trial setting. | Potential for Inaccurate Coding: Billing codes may be entered incorrectly or for reimbursement optimization rather than clinical accuracy. |  |
| Cost-Effective: Generally less expensive and time-consuming than conducting prospective studies.[7]                | Bias and Confounding: Observational studies are susceptible to various biases that must be addressed analytically.[8][9]                   |  |
| Generalizability: Findings may be more generalizable to broader populations than those from clinical trials.[5]    | Fragmented Data: A patient's data may be spread across different insurers if their coverage changes.                                       |  |

# Protocol for an Observational Cohort Study Using Claims Data

This protocol outlines the key steps for conducting a retrospective cohort study, a common design in claims-based research.[7]

### Study Design and Planning

- Formulate a Clear Research Question: The research question should be specific and answerable using the available claims data.
- Define Study Population and Cohort Selection Criteria:
  - Inclusion Criteria: Specify the characteristics of the study population (e.g., age, sex, specific diagnosis).



 Exclusion Criteria: Define criteria to exclude individuals to minimize confounding and ensure a homogenous study population.

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- Look-back Period: Specify a period before the index date to assess baseline characteristics and comorbidities.
- Define Exposure and Outcome Variables:
  - Exposure: Clearly define the treatment, procedure, or condition of interest using specific codes (e.g., NDC for drugs, CPT for procedures).
  - Outcome: Define the event of interest using validated algorithms of diagnosis and procedure codes (e.g., ICD-10 codes).
- Identify Confounding Variables: Identify potential confounders that may be associated with both the exposure and the outcome. These can include demographics, comorbidities, and concomitant medications.

#### **Data Extraction and Management**

- Data Acquisition: Obtain access to the selected claims database.
- Cohort Identification: Apply the inclusion and exclusion criteria to the database to identify the study cohort.
- Variable Creation: Extract and create the necessary variables for exposure, outcome, and confounders based on the predefined coding schemes.
- Data Cleaning: Perform data quality checks to identify and handle missing or inconsistent data.

#### **Statistical Analysis**

- Descriptive Statistics: Summarize the baseline characteristics of the study cohorts.[10]
- Confounder Adjustment: Employ appropriate statistical methods to control for confounding.
   [8][9]



- Propensity Score Matching (PSM): Match individuals in the exposed and unexposed groups based on their propensity to receive the exposure.[8]
- Inverse Probability of Treatment Weighting (IPTW): Weight individuals by the inverse of their probability of receiving the observed exposure.[8]
- Multivariable Regression: Include confounders as covariates in a regression model (e.g.,
   Cox proportional hazards model for time-to-event outcomes).[8]
- Outcome Analysis:
  - Incidence Rates: Calculate the rate of the outcome in the exposed and unexposed groups.
     [7]
  - Effect Estimation: Estimate the association between the exposure and the outcome (e.g., hazard ratio, odds ratio, risk ratio).
- Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of the findings to different assumptions and definitions.

#### Reporting

- Follow reporting guidelines such as the Strengthening the Reporting of Observational Studies in Epidemiology (STROBE) statement.[11]
- Clearly document all steps of the study, including cohort selection, variable definitions, and statistical methods.

# Visualizing Workflows and Concepts Observational Research Workflow Using Claims Data

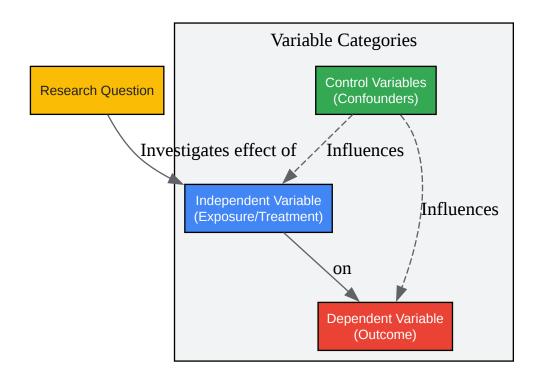




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Caption: Workflow for conducting an observational study using claims data.

#### **Key Variable Types in Claims Data Research**



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Caption: Relationship between variable types in observational research.

#### Conclusion

Claims data offer a powerful tool for observational research, providing valuable real-world insights for researchers and drug development professionals. By understanding the nuances of this data and applying rigorous methodological and analytical approaches, researchers can generate robust evidence to inform clinical practice, health policy, and the development of new therapies. Adherence to established protocols and reporting guidelines is paramount to ensure the transparency and validity of research findings derived from claims data.



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